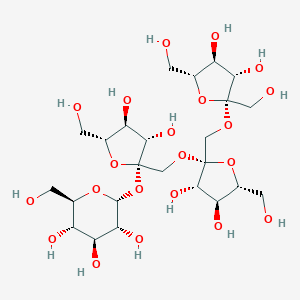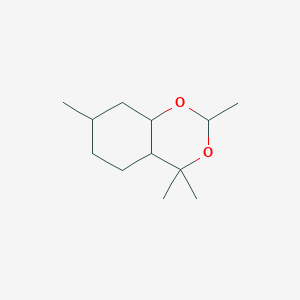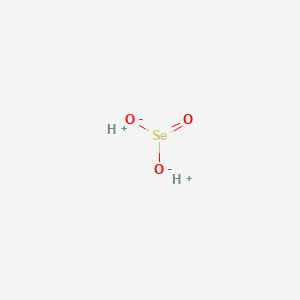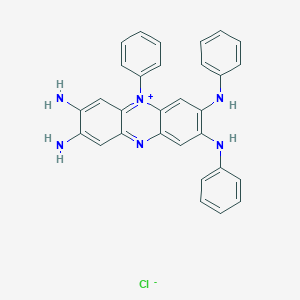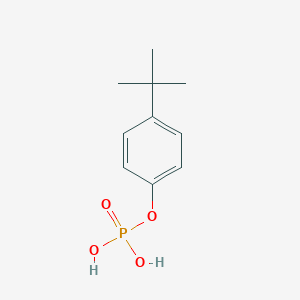
Cobalt stearate
Übersicht
Beschreibung
Cobalt stearate is a metal-organic compound, a salt of cobalt and stearic acid with the chemical formula C36H70CoO4 . It is classified as a metallic soap, i.e., a metal derivative of a fatty acid . Cobalt stearate is used as a high-performance bonding agent for rubber, suitable for applications in natural rubber, cisdene, styrene-butadiene rubber, and their compounds to bond easily with brass- or zinc-plated steel cord or metal plates as well as various bare steel .
Synthesis Analysis
Cobalt stearate can be synthesized through an exchange reaction of sodium stearate and cobalt dichloride . Another method involves heating stearic acid until it is completely molten and then adding cobalt hydroxide into the system . The optimal condition for synthesizing cobalt (II) stearate compound from stearic acid and coban (II) salt with the highest yield is found to go through 2 steps of reactions .Molecular Structure Analysis
Cobalt stearate has a molecular formula of C36H70CoO4 . It forms a violet substance, occurring in several crystal structures .Chemical Reactions Analysis
Cobalt stearate is an oxidant additive that can initiate a process of degradation in high-density polyethylene (HDPE) . The kinetics of the initial phase of the metal-catalyzed aerobic oxidation of linoleic acid are examined in detail, and a number of mechanisms are postulated .Physical And Chemical Properties Analysis
Cobalt stearate is a violet substance with a density of 1.7 g/cm3 . It is insoluble in water . It has a melting point of 109 °C and a boiling point of 359.4 °C .Wissenschaftliche Forschungsanwendungen
Rubber Bonding Agent
Cobalt stearate is a high-performance bonding agent for rubber . It is suitable for applications in natural rubber, cisdene, styrene-butadiene rubber, and their compounds to bond easily with brass- or zinc-plated steel cord or metal plates as well as various bare steel . It is especially effective for bonding with brass plating of various thicknesses .
Catalyst in Chemical Reactions
Cobalt stearate is often used as a catalyst in chemical reactions . Its high thermostability and multivalent properties make it an ideal choice for a variety of chemical processes .
Gas Sensors
Nanostructured cobalt stearate has been used in the development of gas sensors . Its unique physical and chemical properties make it an excellent material for detecting specific gases.
Biomedical Applications
Cobalt stearate has potential applications in the biomedical field . For example, it can be used in magnetic resonance imaging and controlled drug delivery systems .
Energy Storage
Cobalt stearate can be used in energy storage devices . Its excellent thermal stability and high theoretical capacity make it a promising material for use in batteries and supercapacitors .
Antimicrobial Agents
Cobalt stearate has shown antimicrobial activity, making it a potential candidate for use in antimicrobial applications .
Wirkmechanismus
Target of Action
Cobalt stearate, also known as cobalt(II) stearate, primarily targets rubber and its compounds . It is a high-performance bonding agent suitable for applications in natural rubber, cisdene, styrene-butadiene rubber, and their compounds . It is particularly effective in bonding with brass- or zinc-plated steel cord or metal plates, as well as various bare steel, especially for bonding with brass plating of various thicknesses .
Mode of Action
Cobalt stearate interacts with its targets (rubber and its compounds) to form a strong bond, enhancing the performance of the rubber
Biochemical Pathways
It is known that cobalt stearate is a metal-organic compound, a salt of cobalt and stearic acid . It is classified as a metallic soap, i.e., a metal derivative of a fatty acid . The synthesis of cobalt stearate involves an exchange reaction of sodium stearate and cobalt dichloride .
Pharmacokinetics
It is known that cobalt stearate is insoluble in water , which may impact its bioavailability.
Result of Action
The primary result of cobalt stearate’s action is the enhanced bonding of rubber and its compounds with metal surfaces . This results in improved performance of the rubber, particularly in its ability to bond with brass- or zinc-plated steel cord or metal plates .
Action Environment
The action of cobalt stearate can be influenced by environmental factors. For instance, the service or process temperature has a strong influence on the lifetime of all the formulations investigated . The effect of cobalt stearate on the air oven aging behavior of low-density polyethylene (LDPE) at two different temperatures (70°C and 100°C) was also investigated to demonstrate the pro-oxidative nature of cobalt stearate .
Safety and Hazards
Cobalt stearate may cause an allergic skin reaction and causes damage to organs through prolonged or repeated exposure . It is harmful to aquatic life with long-lasting effects . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
cobalt;octadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H36O2.Co/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20); | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAOKGZOMGBWOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.[Co] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H72CoO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid; Pellets or Large Crystals | |
| Record name | Octadecanoic acid, cobalt salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Cobalt stearate | |
CAS RN |
13586-84-0 | |
| Record name | Octadecanoic acid, cobalt salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Stearic acid, cobalt salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.637 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-13,17-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B80891.png)




